N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-4-10-25-20(27)17-9-8-15(12-18(17)24-21(25)28)19(26)23-13-14-6-5-7-16(22)11-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGAVNUOEOLMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C21H22ClN3O3
- Molecular Weight : 399.88 g/mol
- Purity : Typically 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in biological systems. The compound likely engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target sites on proteins. This interaction can lead to inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.81 μM |
| Staphylococcus epidermidis | 15.62 μM |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations (MIC = 7.81 μM), suggesting its potential as a therapeutic agent against infections caused by this pathogen.
- Cytotoxicity Assessment : In vitro studies have shown that compounds in the quinazoline class often exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development aimed at treating bacterial infections without significant toxicity to human cells .
- Structure-Activity Relationship (SAR) : The presence of the chlorobenzyl group is believed to enhance lipophilicity and receptor interaction, which may contribute to the compound's biological efficacy. Variations in substituents on the quinazoline ring can lead to differences in potency and selectivity against various biological targets.
Future Directions
Given its promising antibacterial properties and low cytotoxicity profile, this compound warrants further investigation. Future studies should focus on:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antibacterial action.
- Optimization of Structure : Modifying the chemical structure to enhance potency and reduce potential side effects.
Comparison with Similar Compounds
N-(3-Methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Key Difference : The 3-chlorobenzyl group in the target compound is replaced with a 3-methoxypropyl group.
- Implications :
- Solubility : The methoxypropyl group may enhance aqueous solubility compared to the hydrophobic 3-chlorobenzyl moiety.
- Safety : Safety guidelines for this analog (e.g., P210: "Keep away from heat/sparks") suggest higher flammability risks, possibly due to the methoxy group’s reactivity .
- Bioactivity : Reduced electron-withdrawing effects (methoxy vs. chloro) might alter interactions with biological targets, though direct activity comparisons are unavailable.
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Key Differences :
- Chlorine at the 2-position on the benzyl group (vs. 3-position in the target compound).
- Additional 4-methylphenyl and 3-nitrobenzyl substituents.
- Target Affinity: Molecular docking studies on MurA inhibitors (e.g., 3-chloro-N-(3-chlorobenzyl) aniline) suggest that 3-chloro positioning optimizes enzyme interactions, implying the target compound’s 3-chlorobenzyl group may confer superior binding compared to 2-chloro analogs .
Sulfonamido β-Lactamase Inhibitors ()
- Key Difference : A sulfonamide-ethene linker replaces the quinazoline core.
- Implications :
- Synthesis : The target compound’s synthesis may share steps (e.g., 3-chlorobenzyl bromide alkylation), but its yield (11% in analogous syntheses) could vary due to steric hindrance from the pentyl group .
- Bioactivity : β-lactamase inhibitors rely on sulfonamide motifs for enzyme binding; the target compound’s carboxamide group may serve a similar role in alternative targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
